molecular formula C9H13N3O B2764766 2-Amino-5-(dimethylamino)benzamide CAS No. 63365-21-9

2-Amino-5-(dimethylamino)benzamide

Cat. No.: B2764766
CAS No.: 63365-21-9
M. Wt: 179.223
InChI Key: BKIBPJMQGQSAGT-UHFFFAOYSA-N
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Description

2-Amino-5-(dimethylamino)benzamide is an organic compound with the molecular formula C9H13N3O and a molecular weight of 179.22 g/mol It is a derivative of benzamide, characterized by the presence of both amino and dimethylamino groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(dimethylamino)benzamide typically involves the reaction of 2-amino-5-cyanobenzoic acid or its derivatives with dimethylamine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as potassium hydroxide (KOH). The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-(dimethylamino)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The amino and dimethylamino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve halogenating agents or other electrophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce primary or secondary amines.

Scientific Research Applications

2-Amino-5-(dimethylamino)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-5-(dimethylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-Amino-5-bromobenzoic acid
  • 2-Amino-4-chlorobenzoic acid
  • 3-Fluoro-4-(hydroxymethyl)benzonitrile
  • 3-Bromo-5-hydroxybenzoic acid

Comparison: Compared to these similar compounds, 2-Amino-5-(dimethylamino)benzamide is unique due to the presence of both amino and dimethylamino groups, which confer distinct chemical and biological properties. For instance, the dimethylamino group enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-amino-5-(dimethylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-12(2)6-3-4-8(10)7(5-6)9(11)13/h3-5H,10H2,1-2H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIBPJMQGQSAGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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